4,5-Dibromo-2-[2-(4-chlorophenyl)-2-oxoethyl]pyridazin-3-one
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Overview
Description
4,5-Dibromo-2-[2-(4-chlorophenyl)-2-oxoethyl]pyridazin-3-one is a synthetic compound with the molecular formula C12H7Br2ClN2O2 and a molecular weight of 406.46 g/mol. This compound has gained significant attention in the scientific community due to its diverse range of applications in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-2-[2-(4-chlorophenyl)-2-oxoethyl]pyridazin-3-one typically involves the bromination of a pyridazinone precursor. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions. The specific details of the synthetic route may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-2-[2-(4-chlorophenyl)-2-oxoethyl]pyridazin-3-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include butyllithium for bromine-lithium exchange, and various oxidizing or reducing agents depending on the desired transformation . The reaction conditions typically involve controlled temperatures and solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .
Scientific Research Applications
4,5-Dibromo-2-[2-(4-chlorophenyl)-2-oxoethyl]pyridazin-3-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-2-[2-(4-chlorophenyl)-2-oxoethyl]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4,5-Dibromo-2-[2-(4-chlorophenyl)-2-oxoethyl]pyridazin-3-one include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of bromine and chlorine substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
4,5-Dibromo-2-[2-(4-chlorophenyl)-2-oxoethyl]pyridazin-3-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potentials, and case studies.
- Chemical Formula : C13H8Br2ClN3O
- Molecular Weight : 367.5 g/mol
- CAS Number : 3430-26-0
- Structure : The compound features a pyridazine core with bromine and chlorophenyl substituents, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cellular processes.
Potential Mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. This inhibition can lead to increased apoptosis in cancer cells .
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties, potentially through the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory effects in various animal models, suggesting potential therapeutic applications in inflammatory diseases .
Biological Activity Data
The following table summarizes key findings related to the biological activities of this compound and related compounds:
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of a related brominated pyridazine derivative. The results indicated that treatment led to significant apoptosis in human cancer cell lines, likely through the activation of caspase pathways and inhibition of PARP activity .
Case Study 2: Antimicrobial Efficacy
In vitro tests showed that another derivative exhibited potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The mechanism was linked to the inhibition of bacterial growth and biofilm formation .
Case Study 3: Anti-inflammatory Effects
Research on a similar compound demonstrated significant reductions in inflammatory markers in a rat model of arthritis. The study highlighted the potential for these compounds in developing new treatments for chronic inflammatory conditions .
Properties
IUPAC Name |
4,5-dibromo-2-[2-(4-chlorophenyl)-2-oxoethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br2ClN2O2/c13-9-5-16-17(12(19)11(9)14)6-10(18)7-1-3-8(15)4-2-7/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQCXGDMVZSXNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C(=O)C(=C(C=N2)Br)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br2ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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